molecular formula C18H24N4O3 B2561821 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396678-76-4

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No. B2561821
CAS RN: 1396678-76-4
M. Wt: 344.415
InChI Key: OVVBKNSEHOHGOX-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, also known as MBMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MBMU is a urea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various experimental settings.

Mechanism of Action

The exact mechanism of action of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to inhibit the activity of enzymes such as phosphodiesterases and protein kinases, which play important roles in cellular signaling. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to modulate the activity of ion channels and receptors, further contributing to its effects on cellular signaling.
Biochemical and Physiological Effects
1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer properties. In preclinical studies, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to reduce inflammation and oxidative stress in cells and tissues, as well as protect against neuronal damage in models of neurodegenerative diseases. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its versatility. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have a range of effects on various signaling pathways, making it a useful tool for investigating cellular signaling mechanisms. Additionally, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments is its potential toxicity. While 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to be relatively safe in preclinical studies, further research is needed to fully understand its toxicity profile.

Future Directions

There are several potential future directions for research on 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. One area of interest is the development of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the anticancer properties of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and its potential as a cancer treatment. Finally, research on the toxicity profile of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is needed in order to fully understand its safety and potential for use in clinical settings.

Synthesis Methods

The synthesis of 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the reaction of 1-(3-methoxybenzyl)-3-cyclohexylurea with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of a base such as triethylamine. The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been studied for its potential as an anticancer agent, with promising results in preclinical studies. 1-(3-Methoxybenzyl)-3-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has also been investigated as a potential drug candidate for the treatment of various other diseases, including diabetes and inflammation.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-13-20-16(25-22-13)18(9-4-3-5-10-18)21-17(23)19-12-14-7-6-8-15(11-14)24-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVBKNSEHOHGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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